Reldesemtiv is a second-generation fast skeletal muscle troponin activator (FSTA) []. It is classified as an investigational drug, meaning it is currently being studied in clinical trials and is not yet approved for general medical use []. Its role in scientific research is primarily focused on its potential as a treatment for diseases characterized by impaired muscle function, such as amyotrophic lateral sclerosis (ALS) and spinal muscular atrophy (SMA) [, , , ].
Reldesemtiv works by increasing the sensitivity of fast skeletal muscle fibers to calcium []. This is achieved through its interaction with the troponin complex, a key regulatory protein complex involved in muscle contraction.
In simplified terms, muscle contraction occurs when calcium ions bind to troponin, triggering a series of events that allow the muscle fibers to shorten. Reldesemtiv enhances this process by increasing the affinity of troponin for calcium, thereby promoting muscle contraction at lower calcium concentrations []. This results in increased force production at submaximal stimulation frequencies [].
Multiple clinical trials have been conducted to evaluate the efficacy and safety of Reldesemtiv in patients with ALS. The most notable of these is the FORTITUDE-ALS trial (NCT03160898), a Phase 2, double-blind, randomized, dose-ranging, placebo-controlled study [, , , ]. While the primary endpoint of this trial, which was change in percent predicted slow vital capacity (SVC) at 12 weeks, did not reach statistical significance, post hoc analyses showed trends toward benefit in various endpoints when all Reldesemtiv-treated patients were pooled and compared to placebo []. These endpoints included progression rate for SVC, ALS Functional Rating Scale-Revised (ALSFRS-R), and muscle strength mega-score [].
Further analyses of the FORTITUDE-ALS trial data explored the relationship between quantitative muscle strength and functional outcomes []. These analyses revealed a strong correlation between muscle strength, measured by dynamometry, and functional capacity in ALS patients []. This suggests that Reldesemtiv's potential to improve muscle strength could translate to meaningful functional benefits for individuals with ALS.
Reldesemtiv has also been investigated as a potential treatment for SMA [, ]. While still in earlier stages of research compared to ALS, there is interest in its potential to improve muscle function in individuals with SMA. The mechanism of action, focusing on enhancing muscle contraction, holds promise for addressing the muscle weakness that characterizes this disease.
Based on the trends toward benefit observed in the FORTITUDE-ALS trial, a Phase 3 clinical trial, COURAGE-ALS (NCT04944784), has been initiated to further evaluate Reldesemtiv in ALS patients []. This trial utilizes a refined target population and optimized design features informed by the FORTITUDE-ALS results to potentially increase the sensitivity of detecting a treatment effect [].
Given its mechanism of action focused on muscle function, Reldesemtiv could potentially be investigated in other conditions characterized by muscle weakness or fatigue, such as chronic obstructive pulmonary disease (COPD) [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2